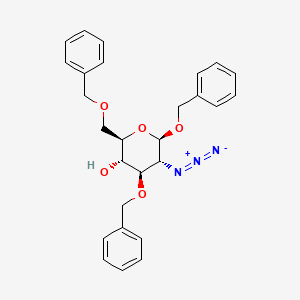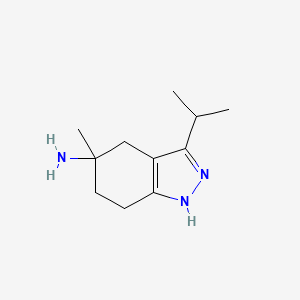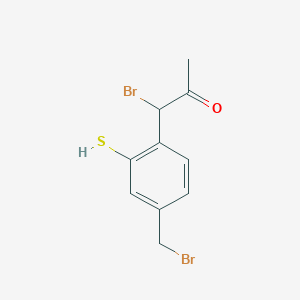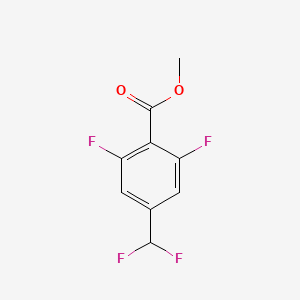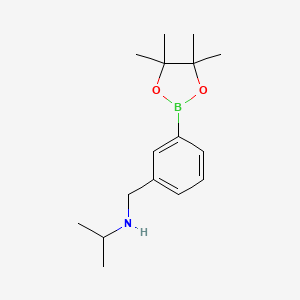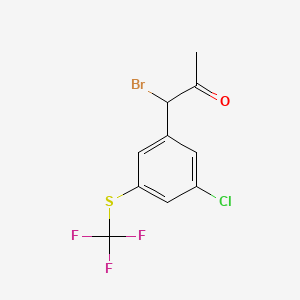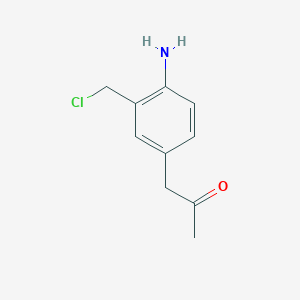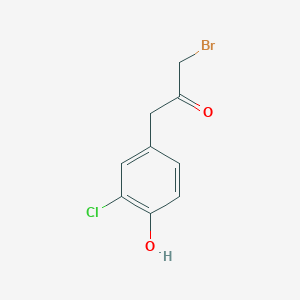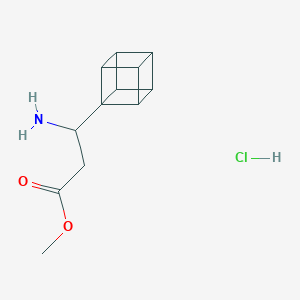
Methyl 3-amino-3-(cuban-1-yl)propanoate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is a unique organic compound featuring a cubane structure Cubane is a hydrocarbon with a cubic framework, which imparts remarkable stability and rigidity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of cubane-1-carboxylic acid, which is then converted to cubane-1-carbonyl chloride. This intermediate reacts with methyl 3-amino-3-(cuban-1-yl)propanoate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cubane structure provides a rigid framework that can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride
- Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is unique due to its cubane structure, which imparts exceptional stability and rigidity. This makes it distinct from other similar compounds that do not possess the cubane framework. The unique properties of cubane derivatives make them valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
methyl 3-amino-3-cuban-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-4(14)2-3(13)12-9-6-5-7(9)11(12)8(5)10(6)12;/h3,5-11H,2,13H2,1H3;1H |
InChI-Schlüssel |
GEKMXFXJKMLWIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C12C3C4C1C5C4C3C25)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


